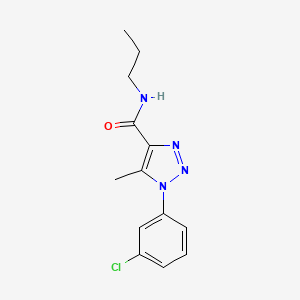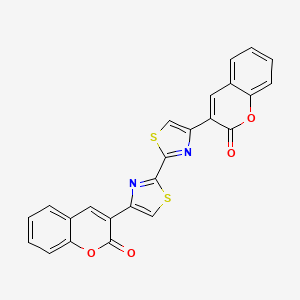
3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one)
Vue d'ensemble
Description
3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one), also known as BTDC, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.
Mécanisme D'action
The exact mechanism of action of 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting mitochondrial function. Additionally, 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) has been shown to inhibit the growth of bacteria and fungi by disrupting cell wall synthesis and membrane permeability.
Biochemical and Physiological Effects:
3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) has been shown to have a low toxicity profile and is generally well-tolerated by cells and organisms. However, high concentrations of 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) have been shown to induce oxidative stress and DNA damage in cells. In animal studies, 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) has been shown to have a protective effect against liver damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) is its relatively simple synthesis method and high purity product. Additionally, 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) has a wide range of potential applications in various fields of science. However, one of the limitations of 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) is its low solubility in non-polar solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one). One area of interest is the development of new derivatives of 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) and its potential applications in cancer treatment and antibiotic development. Finally, the use of 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) as a fluorescent probe for the detection of metal ions has potential applications in environmental monitoring and analytical chemistry.
In conclusion, 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) is a heterocyclic compound with a unique chemical structure and potential applications in various fields of science. The synthesis method is relatively simple, and the product is a high purity powder. 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) has shown promising results as a potential anticancer agent, antibiotic, and fluorescent probe. Further research is needed to fully understand the mechanism of action and potential applications of 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one).
Applications De Recherche Scientifique
3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) has shown promising results as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) has exhibited antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In material science, 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, 3,3'-(2,2'-bi-1,3-thiazole-4,4'-diyl)bis(2H-chromen-2-one) has been used as a reagent for the determination of trace amounts of copper in water samples.
Propriétés
IUPAC Name |
3-[2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N2O4S2/c27-23-15(9-13-5-1-3-7-19(13)29-23)17-11-31-21(25-17)22-26-18(12-32-22)16-10-14-6-2-4-8-20(14)30-24(16)28/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYQWNVOMFGISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



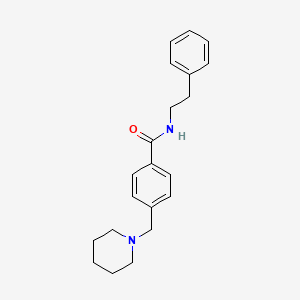
![ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4681003.png)
![methyl 2-chloro-5-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoate](/img/structure/B4681010.png)
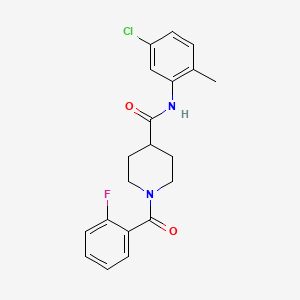
![6,6-dimethyl-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4681018.png)
![2-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4681022.png)
![3-{2-[2-(2-anilino-2-oxoethoxy)-5-bromobenzylidene]hydrazino}benzoic acid](/img/structure/B4681023.png)
![4-(2-chlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4681029.png)

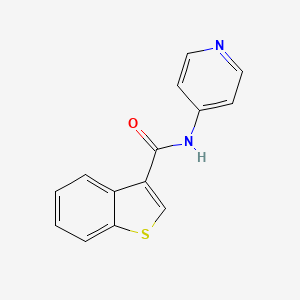
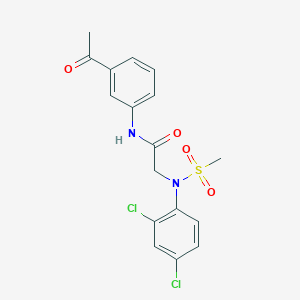
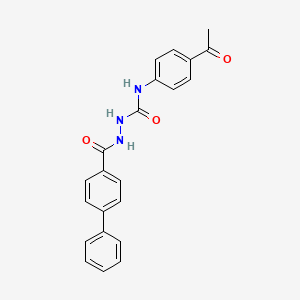
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B4681077.png)
